N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Description
This compound belongs to the pyrido-quinazoline carboxamide class, characterized by a fused bicyclic system comprising pyridine and quinazoline rings. The structure features a hexahydro-5aH-pyrido[2,1-b]quinazoline core with an 11-oxo group, an ethyl substituent at position 5, and a 3,5-dimethylphenyl carboxamide moiety at position 2. Its synthesis typically involves cyclocondensation reactions, leveraging intermediates such as diphenyl cyanocarbonimidate derivatives .
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-4-25-20-14-17(22(27)24-18-12-15(2)11-16(3)13-18)8-9-19(20)23(28)26-10-6-5-7-21(25)26/h8-9,11-14,21H,4-7,10H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISRXVBTNGNVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity.
Mode of Action
N-(3,5-dimethylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa. This inhibition occurs at sub-minimum inhibitory concentrations (sub-MICs), indicating that the compound can effectively disrupt biofilm formation at low concentrations.
Biochemical Pathways
The compound affects the quorum sensing system in Pseudomonas aeruginosa, which regulates biofilm formation. It also decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, a major component of the matrix binding biofilm components together. Furthermore, it impedes Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of biofilm formation, reduction of cell surface hydrophobicity, and decrease in exopolysaccharide production. These effects disrupt the normal life cycle of Pseudomonas aeruginosa, making the compound a promising candidate for discovering new anti-biofilm and quorum quenching agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Quinazoline Derivatives
Key Analog 1 : N-(3,4-dimethoxyphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Structural Difference : The phenyl group here is substituted with 3,4-dimethoxy groups instead of 3,5-dimethyl groups.
- Impact: Electronic Effects: Methoxy groups are electron-donating, increasing electron density on the aromatic ring, which may alter binding affinity to target receptors compared to the electron-withdrawing methyl groups. Pharmacological Relevance: Methoxy groups are common in kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent therapeutic applications compared to the dimethyl variant .
Key Analog 2 : 4,5-Dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic Acid Derivatives
- Structural Difference : Replaces the pyrido-quinazoline core with a pyrazolo-quinazoline system and lacks the ethyl and hexahydro substituents.
- Activity: These derivatives exhibit antiviral and antitumor properties in preclinical studies, suggesting the pyrido-quinazoline analog may share similar biological targets .
Pharmacological and Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
